Enhanced Lipophilicity (LogP) Drives Superior Pharmacokinetic Potential
Ethyl 1-fluoro-2-oxocyclohexanecarboxylate exhibits a calculated partition coefficient (LogP) of 1.40090, which is significantly higher than the LogP of the non-fluorinated analog, 1-fluoro-2-oxocyclohexanecarboxylic acid (LogP = 0.00) [1]. This increased lipophilicity is a direct consequence of the ethyl ester and the fluorinated cyclohexanone ring, which can enhance the molecule's ability to cross biological membranes, a critical factor for oral bioavailability and cellular permeability in drug development. The LogP of the related allyl ester is 1.56700, further confirming the trend [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.40090 (calculated) |
| Comparator Or Baseline | 1-Fluoro-2-oxocyclohexanecarboxylic acid: LogP = 0.00; Prop-2-enyl 1-fluoro-2-oxocyclohexane-1-carboxylate: LogP = 1.56700 |
| Quantified Difference | ΔLogP = +1.40090 vs. the carboxylic acid analog; -0.16610 vs. the allyl ester analog. |
| Conditions | Calculated partition coefficient (LogP) using standard computational methods. |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a key consideration for selecting building blocks intended for orally bioavailable drug candidates.
- [1] ChemSrc. 1-Fluoro-2-oxocyclohexanecarboxylic acid (9CI) Properties. View Source
- [2] ChemSrc. prop-2-enyl 1-fluoro-2-oxocyclohexane-1-carboxylate (CAS 122617-93-0) Properties. View Source
